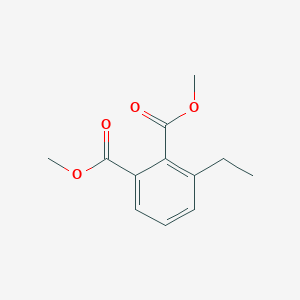
Dimethyl 3-ethylbenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzene, featuring two ester groups and an ethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-ethylbenzene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-ethylbenzene-1,2-dicarboxylic acid.
Reduction: 3-ethylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Dimethyl 3-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and resins with specific properties.
作用机制
The mechanism by which dimethyl 3-ethylbenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the ethyl group.
Dimethyl acetylenedicarboxylate: Contains a triple bond instead of the benzene ring.
Dimethyl terephthalate: Features ester groups on a para-substituted benzene ring.
Uniqueness
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is unique due to the presence of both ester and ethyl groups on the benzene ring, which can influence its reactivity and applications
属性
CAS 编号 |
50919-61-4 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
dimethyl 3-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-4-8-6-5-7-9(11(13)15-2)10(8)12(14)16-3/h5-7H,4H2,1-3H3 |
InChI 键 |
BHISBMLCPDHRHT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















